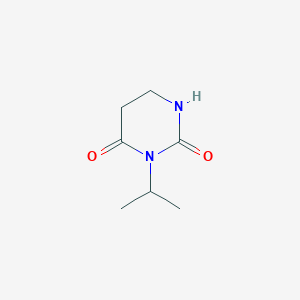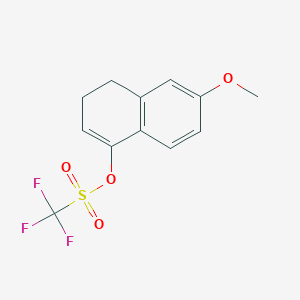
6-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate
Vue d'ensemble
Description
6-Methoxy-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate, also known as Nafion, is a type of sulfonated tetrafluoroethylene-based fluoropolymer. It is a highly versatile polymer with a wide range of applications in scientific research, due to its unique chemical, physical and electrical properties. Nafion is a common ionomer used in many research projects in the fields of chemistry, biology, and engineering. It is an important tool for the development of new technologies in the areas of fuel cells, electrochemical sensors, and other electrochemical devices.
Applications De Recherche Scientifique
Synthesis of Novel Inhibitors
6-Methoxy-3,4-dihydronaphthalene derivatives have been utilized in the synthesis of novel inhibitors. For instance, Zhuang and Hartmann (1998) investigated the synthesis of oximes of 2‐aryl‐6‐methoxy‐3,4‐dihydronaphthalene as nonsteroidal inhibitors of 17α‐hydroxylase‐C17,20‐lyase, an enzyme relevant in steroidogenesis (Zhuang & Hartmann, 1998).
Development of Synthesis Processes
Lu et al. (2015) developed a novel process for synthesizing nafoxidene, a key intermediate of lasofoxifene, involving the epoxidation of 6-methoxy-3,4-dihydronaphthalene derivatives (Lu et al., 2015).
Role in Estrogen Function Studies
Collins et al. (1988) explored the structure and function of estrogens, synthesizing compounds like 5,5-Dimethyl-Cis-4b,5,6,10b,11,12-Hexahydrochrysene-2,8-Diol using 6-methoxy-3,4-dihydronaphthalene derivatives, contributing to understanding estrogenic activities (Collins et al., 1988).
Catalytic Approaches in Medicinal Chemistry
Seechurn et al. (2018) detailed a two-step catalytic approach to nafoxidine, a precursor to lasofoxifene, involving 6-methoxy-3,4-dihydronaphthalen-1(2H)-one, showcasing its application in creating medically relevant compounds (Seechurn et al., 2018).
Exploration of Sphingosine-1-Phosphate (S1P) Receptor Agonists
Kurata et al. (2017) discovered ceralifimod (ONO-4641), a S1P receptor agonist for treating autoimmune diseases, using 1-({6-[(2-methoxy-4-propylbenzyl)oxy]-1-methyl-3,4-dihydronaphthalen-2-yl}methyl)azetidine-3-carboxylic acid derived from 6-methoxy-1-vinyl-3,4-dihydronaphthalene (Kurata et al., 2017).
Propriétés
IUPAC Name |
(6-methoxy-3,4-dihydronaphthalen-1-yl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O4S/c1-18-9-5-6-10-8(7-9)3-2-4-11(10)19-20(16,17)12(13,14)15/h4-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCIQMZAAKHVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CCC2)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



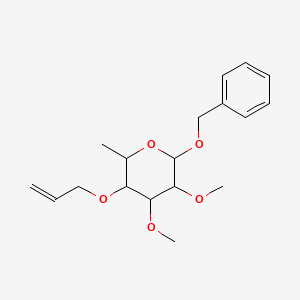

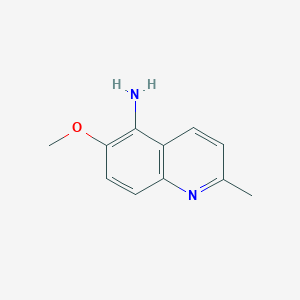
![7-Tert-butyl 2-methyl 3-oxo-7-azabicyclo[2.2.1]hept-5-ene-2,7-dicarboxylate](/img/structure/B3319595.png)
![(1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3319597.png)

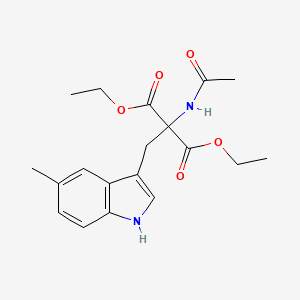

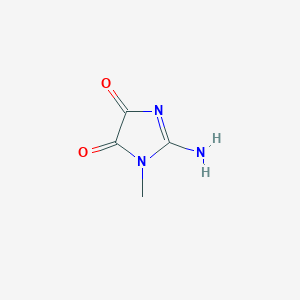
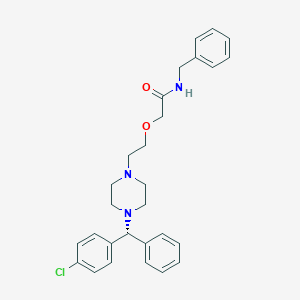
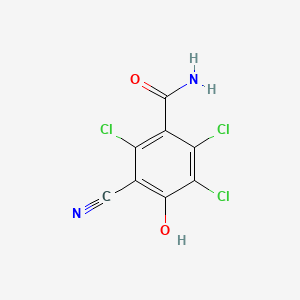
![1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B3319649.png)
